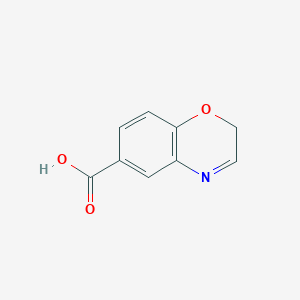
1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, a sulfonyl group, and a hexa-dien-olate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the stability of the diazonium ion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization processes, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine group, altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the diazonium group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Applications De Recherche Scientifique
1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate exerts its effects involves the reactivity of the diazonium group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
- 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- 1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- 1-Diazonio-1-(2,3,5-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
Comparison: Compared to these similar compounds, 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to the specific arrangement of the trimethylbenzene and sulfonyl groups, which influence its reactivity and potential applications. The presence of three methyl groups in the 2, 4, and 6 positions provides steric hindrance and electronic effects that differentiate it from other isomers.
Propriétés
Numéro CAS |
510730-04-8 |
|---|---|
Formule moléculaire |
C15H18N2O3S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-diazo-1-(2,4,6-trimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C15H18N2O3S/c1-5-6-7-13(18)15(17-16)21(19,20)14-11(3)8-10(2)9-12(14)4/h5,8-9H,1,6-7H2,2-4H3 |
Clé InChI |
HJHJVKGFPONDQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



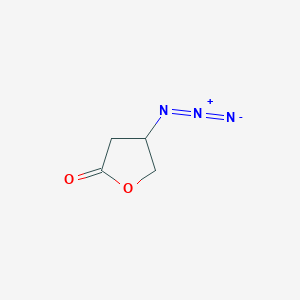
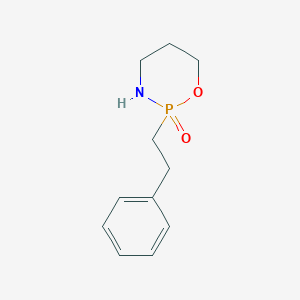
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
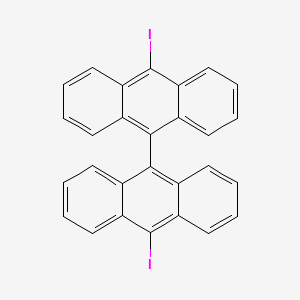

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
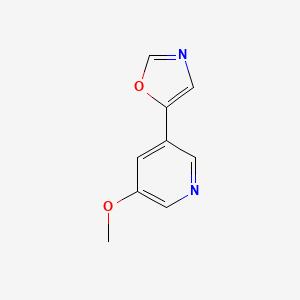

![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
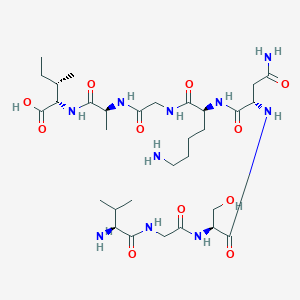
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
